4-(6-methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
4-(6-Methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a pyrimidine-based compound featuring a 6-methyl-substituted pyrimidine core. At position 4 of the pyrimidine ring, a morpholine group is attached, while position 2 is substituted with a piperazine moiety modified by a 2-methyl-1,3-thiazol-4-ylmethyl group. This structural architecture is reminiscent of kinase inhibitors, particularly PI3K inhibitors, where pyrimidine and morpholine motifs are critical for target binding .
Properties
IUPAC Name |
4-[6-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-14-11-17(23-7-9-25-10-8-23)21-18(19-14)24-5-3-22(4-6-24)12-16-13-26-15(2)20-16/h11,13H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGOBWCMQJJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a pyrimidine core substituted with a thiazole group and a piperazine moiety, which are known to enhance biological activity. The presence of morpholine further contributes to its pharmacological profile.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds similar in structure have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
Anti-Cancer Activity
The compound's structural components suggest potential anti-cancer properties. Research on related thieno[3,2-d]pyrimidine derivatives has demonstrated their ability to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer development . This inhibition suggests that our compound may also possess similar anti-cancer effects.
The biological activity of the compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : Compounds with similar piperazine and pyrimidine structures have been studied for their binding affinity to serotonin receptors (5-HT7). These interactions can influence mood and anxiety disorders, suggesting potential therapeutic applications .
- PI3K Inhibition : The inhibition of the PI3K pathway by structurally related compounds indicates that this compound may also act as a selective inhibitor, thereby affecting cell proliferation and survival in cancer cells .
Case Study 1: Anti-Tubercular Activity
In a study focusing on anti-tubercular agents, several compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most active compounds were identified with IC90 values between 3.73 and 4.00 μM, indicating strong potential for further development in treating tuberculosis .
Case Study 2: Cancer Cell Line Testing
In vitro testing on human embryonic kidney cells (HEK-293) showed that certain derivatives exhibited low cytotoxicity, making them suitable candidates for further evaluation in cancer therapy . The findings suggest that modifications in the compound's structure can lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Data Tables
| Biological Activity | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Anti-Tubercular | 1.35 - 2.18 | 3.73 - 4.00 | Mycobacterium tuberculosis |
| Anti-Cancer (PI3K Inhibition) | N/A | N/A | PI3K/Akt signaling pathway |
| Serotonin Receptor Binding | N/A | N/A | 5-HT7 receptors |
Scientific Research Applications
Overview
The compound 4-(6-methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its role in drug development and therapeutic uses.
Anticancer Research
Recent studies have indicated that compounds similar to this morpholine derivative exhibit significant anticancer properties. The thiazole and piperazine components are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The presence of the thiazole ring in this compound suggests potential antimicrobial activity. Thiazoles have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents. Preliminary studies indicate that modifications to the piperazine and pyrimidine sections can enhance efficacy against resistant strains of bacteria .
Neurological Disorders
Research has also explored the neuroprotective effects of compounds containing morpholine and piperazine structures. These compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression. The compound's ability to cross the blood-brain barrier could be advantageous for developing treatments for neurological disorders .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of morpholine derivatives, including this compound, for their anticancer properties. The results demonstrated that certain derivatives significantly inhibited the growth of human cancer cell lines, leading to further exploration into structure-activity relationships (SAR) to optimize efficacy .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized similar thiazole-containing compounds and tested them against common bacterial pathogens. The findings revealed that modifications in the side chains influenced antibacterial activity, suggesting that the target compound may also exhibit promising antimicrobial effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Structural Differences and Implications
Core Scaffold: The target compound uses a simple pyrimidine core, whereas GDC-0941 and other analogs (e.g., ) employ thieno[3,2-d]pyrimidine or imidazo[4,5-b]pyridine cores. Thienopyrimidines enhance planar rigidity, improving binding to kinase ATP pockets .
Substituent Chemistry :
- The 2-methylthiazole-piperazine group in the target compound is unique compared to the methylsulfonyl-piperazine in GDC-0941 or pyridinyl groups in antimalarial analogs. Thiazole rings may enhance metabolic stability or introduce hydrogen-bonding interactions .
- Morpholine at position 4 is conserved across many analogs, critical for solubility and binding to kinase hinge regions .
Biological Activity :
- GDC-0941’s methylsulfonyl-piperazine enhances solubility and PI3K binding, contributing to its clinical efficacy .
- Antimalarial compound 77 () leverages pyridine and piperidine-morpholine for parasite-specific targeting .
- Antimicrobial pyrimidine-morpholine hybrids () rely on pyrazole and aryl groups for broad-spectrum activity .
Research Findings and Trends
- Kinase Inhibitors: Thienopyrimidine-based compounds (e.g., GDC-0941) dominate clinical research due to their potency and selectivity. The target compound’s pyrimidine core may offer synthetic accessibility but could require optimization for target affinity .
- Antimicrobials : Pyrimidine-morpholine hybrids with pyrazole substituents () demonstrate the versatility of this scaffold in addressing bacterial resistance .
- Antimalarials : Piperazine-linked pyridinyl pyrimidines () highlight the role of nitrogen-rich heterocycles in targeting parasitic enzymes .
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine ring is typically constructed via condensation reactions between thioureas and β-diketones or via cyclization of enaminonitriles. For this compound, a 2,4-dichloro-6-methylpyrimidine intermediate serves as the precursor.
Example Protocol:
-
Condensation : Methyl 3-aminocrotonate reacts with formamidine acetate in ethanol under reflux to form 4-chloro-6-methylpyrimidin-2-amine.
-
Chlorination : Treatment with POCl₃ introduces chlorine atoms at positions 2 and 4, yielding 2,4-dichloro-6-methylpyrimidine.
Key Conditions :
Procedure:
-
Substitution : 2,4-Dichloro-6-methylpyrimidine reacts with morpholine in the presence of a base (e.g., K₂CO₃) in acetonitrile.
-
Reaction Parameters :
Mechanistic Insight :
The electron-withdrawing chlorine atoms activate the pyrimidine ring for attack by morpholine’s nitrogen nucleophile, facilitated by deprotonation via the base.
Piperazine-Thiazole Substituent at Position 2
The 2-chloro group undergoes substitution with 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine , synthesized separately.
Synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine:
Substitution at Pyrimidine Position 2:
-
Reaction : 4-(4-Morpholinyl)-6-methyl-2-chloropyrimidine reacts with the preformed piperazine-thiazole derivative in DMF, using DIEA as a base.
-
Conditions :
Optimization Strategies
Solvent and Base Selection
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from days to hours:
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆):
δ 8.15 (s, 1H, pyrimidine-H), 4.10–4.20 (m, 4H, morpholine), 3.70–3.80 (m, 4H, morpholine), 3.55 (s, 2H, CH₂-thiazole), 2.60–2.70 (m, 8H, piperazine), 2.45 (s, 3H, CH₃-thiazole), 2.30 (s, 3H, pyrimidine-CH₃). -
HRMS : m/z calculated for C₁₈H₂₆N₆OS [M+H]⁺: 374.18; found: 374.19.
Purity Assessment
Comparative Analysis of Methods
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 24–48 hours | 2–4 hours |
| Yield | 50–65% | 65–70% |
| Energy Consumption | High | Low |
| Scalability | Moderate | Limited |
Challenges and Solutions
-
Low Solubility : Use of DMF/DMSO mixtures enhances substrate solubility during substitution.
-
Byproduct Formation : Excess piperazine (1.5 equiv) suppresses di-substitution byproducts.
Industrial Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 4-(6-methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Core Pyrimidine Formation : Cyclization of precursors like 1,3-diphenylpyrazole derivatives with aminopyrimidine intermediates under reflux conditions in ethanol .
- Piperazine Functionalization : Substitution reactions using morpholine and formaldehyde via Mannich-type reactions to introduce the morpholine moiety .
- Thiazole Incorporation : Coupling of 2-methyl-1,3-thiazole derivatives with the piperazine ring using nucleophilic substitution or cross-coupling catalysts .
- Purification : Column chromatography or crystallization from ethanol/water mixtures is recommended for isolating high-purity products .
Q. How can spectroscopic techniques validate the structure of this compound?
- Key Methods :
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Identify protons on the pyrimidine (δ 8.2–8.5 ppm), morpholine (δ 3.6–3.8 ppm), and thiazole (δ 2.4–2.6 ppm for methyl groups) .
- ¹³C NMR : Assign carbons in aromatic (δ 150–160 ppm) and aliphatic regions (morpholine carbons at δ 45–55 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final synthetic step?
- Approach :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DCM) for thiazole coupling, as they enhance nucleophilicity .
- Catalyst Selection : Use Pd-based catalysts for Suzuki-Miyaura coupling if boronate intermediates are involved .
- Temperature Control : Optimize reflux temperatures (e.g., 80–100°C) to balance reaction rate and side-product formation .
- Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C, 12h | 64 | 95 |
| DMF, 100°C, 8h | 73 | 98 |
| DCM, RT, 24h (stirred) | 52 | 90 |
Q. What strategies address contradictory biological activity data across studies?
- Methodological Framework :
Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., enzyme concentration, pH) .
Structural Analog Analysis : Test derivatives with modified thiazole or morpholine groups to isolate pharmacophoric contributions .
Computational Docking : Use molecular dynamics simulations to predict binding affinities to targets like kinase enzymes .
- Case Study : Conflicting reports on antimicrobial activity may arise from differences in bacterial strains or assay protocols. Cross-validation using standardized CLSI guidelines is critical .
Q. How can computational methods accelerate reaction design for novel derivatives?
- Workflow :
- Quantum Chemical Calculations : Predict transition states and intermediates for key steps (e.g., thiazole coupling) using DFT .
- Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts .
- Feedback Loops : Integrate experimental results (e.g., yields, byproducts) to refine computational parameters iteratively .
Data Analysis and Validation
Q. How to resolve discrepancies in melting points reported for synthesized batches?
- Protocol :
- DSC/TGA Analysis : Use differential scanning calorimetry to confirm decomposition profiles .
- Recrystallization : Test solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphic forms .
- Reported Data :
| Batch | Melting Point (°C) | Method |
|---|---|---|
| A | 216 | Ethanol crystallization |
| B | 210 | Acetonitrile |
Q. What analytical techniques confirm the absence of process-related impurities?
- HPLC-PDA/MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (e.g., 10–90% acetonitrile in water) .
- NMR Spiking : Add reference standards (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) to identify residual starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
